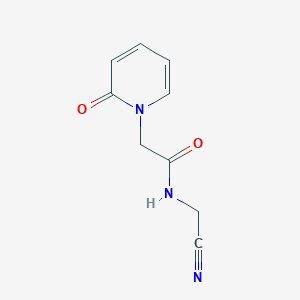

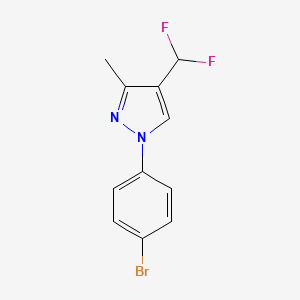

![molecular formula C21H15FN2O3S B2942951 N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 477709-92-5](/img/structure/B2942951.png)

N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in cancer treatment. The compound is also known as PF-06463922 and is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) kinases.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound could be used as a building block in organic synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

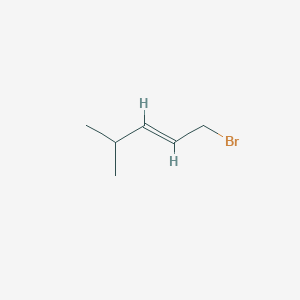

Protodeboronation of Pinacol Boronic Esters

The compound might be involved in the protodeboronation of pinacol boronic esters, a process that is not well developed . This process is part of a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Antimicrobial Activity

There’s a possibility that this compound or its derivatives could have antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Analgesic Activity

The compound or its derivatives might have analgesic activity . For example, compound 17d was found to be more efficient than sodium metamizole at the later stage of the modeled acute pain syndrome .

Magneto-Structural Correlation

The compound could be used in the study of magneto-structural correlation . New cyano-substituted 3-tert-butylbenzotriazinyls were synthesized and their spectroscopic properties and magneto-structural correlation were investigated .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to exhibit diverse biological activities

Mode of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions could potentially affect various biochemical pathways.

Result of Action

It is known that many derivatives of cyanoacetamide have shown diverse biological activities , suggesting that this compound could potentially have a range of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3S/c1-27-18-7-9-19(10-8-18)28(26)20-11-6-17(12-15(20)13-23)24-21(25)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHJYTXVDZGBMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)

![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2942870.png)

![2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942872.png)

![Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2942881.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2942882.png)

![2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2942886.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)

![9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2942891.png)